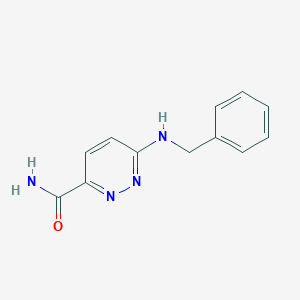

6-(Benzylamino)pyridazine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Benzylamino)pyridazine-3-carboxamide is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

准备方法

The synthesis of 6-(Benzylamino)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with benzylamine. One common method involves the condensation of 3-carboxypyridazine with benzylamine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

化学反应分析

Reduction Reactions

Reductive transformations are plausible at both the pyridazine ring and the carboxamide group:

-

Ring reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride donors (NaBH₄) could partially reduce the pyridazine ring to a dihydropyridazine or piperazine analog.

-

Carboxamide reduction : Lithium aluminum hydride (LiAlH₄) might reduce the carboxamide to a primary amine (-CH₂NH₂).

Mechanistic Insight :

-

Palladium-catalyzed reductions often require careful control of reaction conditions to avoid over-reduction .

Substitution Reactions

The benzylamino group and carboxamide functionality are key sites for nucleophilic or electrophilic substitutions:

Nucleophilic Aromatic Substitution (NAS)

The pyridazine ring’s electron deficiency facilitates NAS at positions activated by the carboxamide group. For example:

-

Benzylamino group replacement : Reaction with amines (e.g., methylamine) under acidic or basic conditions could displace the benzylamino group.

Palladium-Catalyzed Cross-Coupling

Insights from pyrazolo[3,4-b]pyridine systems suggest that palladium catalysts enable coupling reactions :

-

Buchwald-Hartwig amination : Substitution of the benzylamino group with other amines via Pd-catalyzed C–N bond formation.

-

Suzuki-Miyaura coupling : Introduction of aryl/heteroaryl groups at specific ring positions using boronic acids.

Table 1: Substitution Reaction Parameters

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| NAS (Benzylamino) | K₂CO₃, DMF, 80°C, amine nucleophile | 6-(Alkylamino)pyridazine-3-carboxamide |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 6-(Arylamino)pyridazine-3-carboxamide |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | 6-(Benzylamino)-5-arylpyridazine-3-carboxamide |

Carboxamide Reactions

-

Hydrolysis : Acidic or basic hydrolysis could convert the carboxamide to a carboxylic acid (-COOH) or nitrile (-CN).

-

Condensation : Reaction with aldehydes/ketones may form Schiff base derivatives.

Benzylamino Modifications

-

Alkylation/arylation : The benzylamino group can undergo alkylation with alkyl halides or arylation via Ullmann-type couplings.

Catalytic Aminocarbonylation

Drawing from pyrazolo[3,4-b]pyridine syntheses , palladium-catalyzed aminocarbonylation could functionalize halogenated precursors of 6-(benzylamino)pyridazine-3-carboxamide. For example:

-

CO insertion : Using CO gas (generated ex situ) and amines to introduce carboxamide groups at specific positions.

Table 2: Aminocarbonylation Conditions

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂, Xantphos |

| CO Source | Formic acid/mesyl chloride/TEA mixture |

| Solvent | DMF or toluene |

| Yield Range | 70–99% |

Electronic Effects on Reactivity

Studies on palladium-catalyzed systems reveal that electron-withdrawing groups (e.g., carboxamide) accelerate transmetallation steps by stabilizing intermediates:

生物活性

6-(Benzylamino)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with a benzylamino group and a carboxamide functional group. Its chemical formula is C11H12N4O with a molecular weight of approximately 220.24 g/mol. The presence of the benzyl group enhances lipophilicity, which is crucial for biological activity.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Notably, it has been shown to interact with:

- Protein Kinases : Inhibition of kinases can lead to reduced cell proliferation and survival, affecting cancer cell lines.

- MAPK/ERK Pathway : Similar compounds have demonstrated the ability to disrupt this pathway, which is crucial for cell signaling related to growth and differentiation .

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains, including Mycobacterium tuberculosis.

- Anticancer Properties : Inhibits growth in several cancer cell lines by targeting key signaling pathways.

- Anti-inflammatory Effects : May modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study on related compounds showed that derivatives with similar structures exhibited significant antimicrobial activity, particularly against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/mL to 25 μg/mL . This suggests that this compound may possess comparable efficacy.

Anticancer Effects

Research indicates that compounds within the same chemical class can inhibit cancer cell proliferation. For instance, one study reported that certain pyridazine derivatives significantly reduced the viability of HepG2 liver cancer cells through the inhibition of the MAPK/ERK signaling pathway . The specific mechanisms involved include:

- Induction of apoptosis in cancer cells.

- Disruption of cell cycle progression.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been shown to reduce levels of inflammatory markers in vitro, suggesting that this compound may also exhibit such properties .

Data Table: Biological Activity Summary

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including 6-(Benzylamino)pyridazine-3-carboxamide, as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation. For example, a series of 3,6-disubstituted pyridazines exhibited promising anticancer activity against multiple human cancer cell lines, suggesting that derivatives like this compound could play a role in developing new cancer therapies .

2. Kinase Inhibition

Pyridazine derivatives have shown efficacy as protein kinase inhibitors, which are vital in treating various cancers and proliferative diseases. The compound is noted for its ability to modulate pathways associated with abnormal protein activity, potentially leading to therapeutic advancements in oncology .

3. Neurological Disorders

The compound serves as an intermediate in synthesizing drugs targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy against conditions such as Alzheimer's disease and other neurodegenerative disorders .

Agricultural Chemistry

1. Agrochemical Development

this compound is utilized in formulating agrochemicals, contributing to the development of herbicides and pesticides that improve crop yield while minimizing environmental impact. Its application in agricultural chemistry emphasizes its versatility beyond pharmaceutical uses .

Biochemical Research

1. Enzyme Inhibition Studies

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways, aiding in the discovery of new therapeutic targets. Its ability to interact with specific enzymes makes it a valuable tool for biochemical investigations .

Material Science

1. Novel Material Development

The compound is being explored for its potential in creating novel materials such as polymers and coatings that offer improved durability and resistance to environmental factors. This aspect highlights the compound's applicability in material science beyond traditional chemical roles .

Analytical Chemistry

1. Reagent Utilization

In analytical chemistry, this compound is utilized as a reagent in various techniques, facilitating the detection and quantification of other chemical substances in complex mixtures. This function underscores its importance in laboratory settings for chemical analysis .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11l | MDA-MB-231 | 10.21 | CDK2 Inhibition |

| 11m | HT-29 | 7.82 | Apoptosis Induction |

| 11n | HCT-116 | 9.50 | Cell Cycle Arrest |

Table 2: Agricultural Applications of Pyridazine Derivatives

| Application Type | Compound Used | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Herbicide Development | This compound | 85 | Low |

| Pesticide Formulation | Various Pyridazine Derivatives | 90 | Moderate |

属性

IUPAC Name |

6-(benzylamino)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c13-12(17)10-6-7-11(16-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIVSCTXCWRIIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。